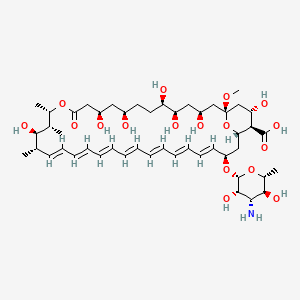

![molecular formula C14H16N2O6 B1142403 Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate CAS No. 121582-52-3](/img/structure/B1142403.png)

Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate" is a subject of interest in organic chemistry due to its potential applications and properties. Research on similar compounds has focused on their synthesis, molecular structure analysis, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of compounds related to "this compound" involves various chemical reactions, including the Japp-Klingemann reaction for aromatic hydrazones from diazotized compounds and Meldrum's acid, showcasing a diverse chemical reactivity profile and synthesis pathways for similar compounds (Kumar et al., 2018).

Molecular Structure Analysis

Molecular structure and characterization studies are conducted using techniques like X-ray diffraction, NMR, and mass spectrometry. For instance, the structure of similar hydrazones has been determined, revealing details about their molecular geometry, vibrational frequencies, and theoretical analyses using density functional methods (Düğdü et al., 2013).

Chemical Reactions and Properties

Research on related compounds emphasizes their chemical reactivity and the formation of complexes with metals, indicating the versatility of these molecules in forming various chemical structures with potential application in material science and coordination chemistry (Parveen et al., 2018).

Physical Properties Analysis

The physical properties of compounds structurally similar to "this compound" include insights into their crystalline structures, solubility, and thermal stability, which are crucial for understanding their behavior in various environments and potential for various applications.

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances, pH-dependent behavior, and potential for tautomerism, are essential for comprehensively understanding the compound's versatility and applications. Studies on similar compounds have highlighted their nonlinear optical properties and the influence of molecular structure on their chemical behavior (Singh et al., 2012).

Applications De Recherche Scientifique

Therapeutic Applications and Mechanisms

Neuroprotective Properties

Research has shown that certain dimethyl compounds, such as dimethyl fumarate, exhibit neuroprotective properties. These compounds can protect neuronal cells against oxidative stress, which is a significant factor in the pathogenesis of neurological diseases like multiple sclerosis (MS) and Alzheimer's disease. Dimethyl fumarate, for example, activates the Nrf2 pathway, providing antioxidant effects that contribute to its efficacy in treating MS by reducing inflammation and promoting tissue protection (Suneetha & Raja Rajeswari, 2016; Deeks, 2016).

Cancer Research

Dimethyl compounds are also used in cancer research, particularly in studying the mechanisms of carcinogenesis and testing the efficacy of chemopreventive agents. For instance, 1,2-dimethylhydrazine (DMH) is a compound used to induce colon cancer in animal models, allowing researchers to explore the molecular and biochemical pathways involved in colon carcinogenesis and to investigate potential interventions (Venkatachalam et al., 2020).

Chemical Synthesis and Catalysis

Fuel Production

Dimethyl ether (DME) is synthesized from methanol and is researched for its potential as a clean alternative fuel. Studies focus on developing efficient catalysts for methanol dehydration to produce DME, highlighting the importance of such compounds in energy and environmental science (Bateni & Able, 2018).

Cryopreservation and Cellular Therapy

Dimethyl sulfoxide (DMSO) is widely used in cell biology for cryopreservation, cell fusion, and as a permeability enhancing agent. Its ability to interact with cell membranes and to serve as a free radical scavenger makes it valuable in various therapeutic and pharmaceutical applications, including in the treatment of eye diseases (Yu & Quinn, 1998; Hoang et al., 2021).

Propriétés

IUPAC Name |

dimethyl (Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-2-enedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O6/c1-20-10-6-4-9(5-7-10)15-16-13(14(19)22-3)11(17)8-12(18)21-2/h4-7,17H,8H2,1-3H3/b13-11-,16-15? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXPMSXVKXFGEF-OQJZYDBASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=NC(=C(CC(=O)OC)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N=N/C(=C(/CC(=O)OC)\O)/C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382936 |

Source

|

| Record name | dimethyl 2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121582-52-3 |

Source

|

| Record name | dimethyl 2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium [1,1'-biphenyl]-2-yl sulfate](/img/structure/B1142336.png)

![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)oxy]ethanone](/img/structure/B1142339.png)